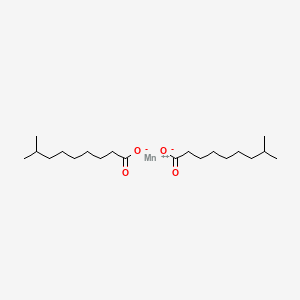
Manganese isodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese isodecanoate is a chemical compound with the molecular formula C_16H_30MnO_4. It is a manganese salt of isodecanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a catalyst in chemical reactions and its use in the production of other manganese compounds.
準備方法
Synthetic Routes and Reaction Conditions
Manganese isodecanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese sulfate, with isodecanoic acid. The reaction typically occurs in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting this compound is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is carried out at elevated temperatures, typically between 150°C and 200°C, to ensure complete conversion of the reactants to the desired product. The product is then purified and dried to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to form lower oxidation state manganese compounds.
Substitution: The isodecanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide (MnO_2) or other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese coordination complexes.
科学的研究の応用
Manganese isodecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese biochemistry.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of coatings, lubricants, and other industrial products.
作用機序
The mechanism of action of manganese isodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The isodecanoate ligand stabilizes the manganese center and influences its reactivity.
類似化合物との比較
Similar Compounds
- Manganese acetate
- Manganese stearate
- Manganese oleate
Comparison
Manganese isodecanoate is unique due to its specific ligand, isodecanoate, which provides distinct solubility and reactivity properties compared to other manganese carboxylates. For example, manganese acetate is more soluble in water, while manganese stearate and manganese oleate are more soluble in non-polar solvents. The choice of manganese compound depends on the specific application and desired properties.
特性
CAS番号 |
84195-96-0 |
|---|---|
分子式 |
C20H38MnO4 |
分子量 |
397.5 g/mol |
IUPAC名 |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
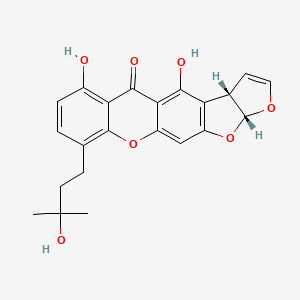
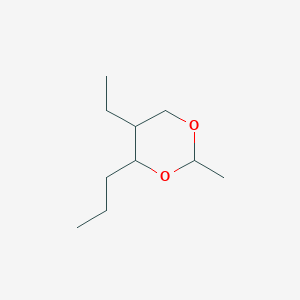
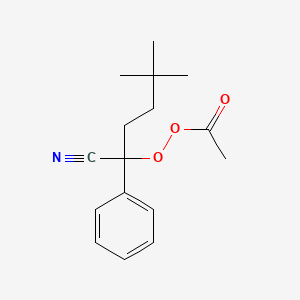
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
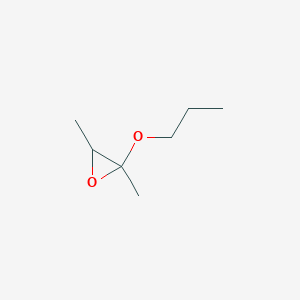
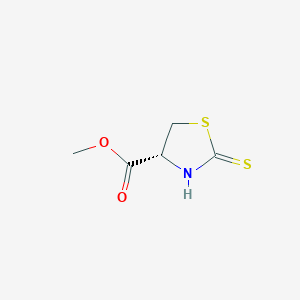
![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
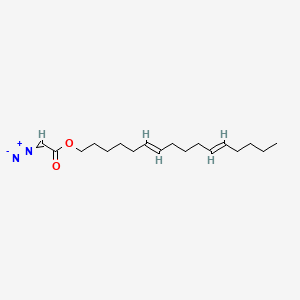
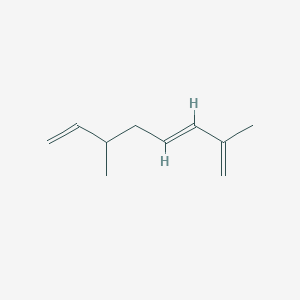
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
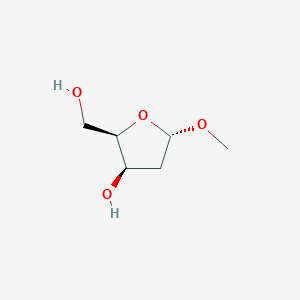
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
